![molecular formula C20H16ClN3O2 B3713492 N-[5-acetyl-2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]benzamide CAS No. 6609-84-3](/img/structure/B3713492.png)
N-[5-acetyl-2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]benzamide
Overview
Description
N-[5-acetyl-2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]benzamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with acetyl, chlorophenyl, and methyl groups, as well as a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-acetyl-2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]benzamide typically involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization. One common method includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. For instance, the reaction of N-[5-acetyl-2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-2-phenylacetamide with ammonium acetate in n-butanol under reflux for 2.5 hours has been reported .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-acetyl-2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[5-acetyl-2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]benzamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use as a probe to study biological pathways involving pyrimidine derivatives.
Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Possible applications in the development of new materials or as intermediates in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-[5-acetyl-2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain kinases or enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways would depend on the specific biological context and require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar pyrimidine core and have been studied for their antiproliferative and antimicrobial activities.
Pyrimidino[4,5-d][1,3]oxazine derivatives: These compounds also contain a pyrimidine ring and have shown various biological activities.
Uniqueness
N-[5-acetyl-2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetyl, chlorophenyl, and benzamide groups contributes to its potential as a versatile scaffold for the development of new therapeutic agents.
Properties
IUPAC Name |
N-[5-acetyl-2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2/c1-12-17(13(2)25)19(24-20(26)15-6-4-3-5-7-15)23-18(22-12)14-8-10-16(21)11-9-14/h3-11H,1-2H3,(H,22,23,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJYVICJWWFXRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361888 | |
Record name | N-[5-Acetyl-2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6609-84-3 | |
Record name | N-[5-Acetyl-2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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